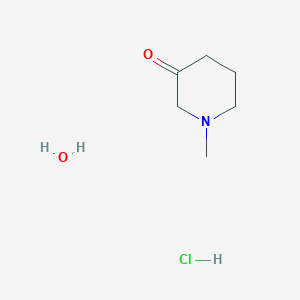

1-Methyl-piperidin-3-one hydrochloride monohydrate

Description

1-Methyl-piperidin-3-one hydrochloride monohydrate (CAS: 102014-40-4) is a piperidine derivative with a molecular weight of 167.63 g/mol and a purity of 97% . Its structure features a methyl group at the 1-position of the piperidine ring, a ketone at the 3-position, and exists as a hydrochloride salt with a monohydrate crystalline form. Piperidine derivatives are widely utilized in pharmaceutical research due to their structural versatility, enabling modifications for diverse biological activities.

Properties

IUPAC Name |

1-methylpiperidin-3-one;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH.H2O/c1-7-4-2-3-6(8)5-7;;/h2-5H2,1H3;1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBKBPKOBUYVRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(=O)C1.O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Methylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction provides a robust pathway for introducing methyl groups to secondary amines. For 1-methyl-piperidin-3-one, piperidin-3-one reacts with formaldehyde under acidic conditions, leveraging formic acid as a reductant. Key steps include:

-

Reaction conditions : Formaldehyde (2.5 equivalents), formic acid (3 equivalents), and piperidin-3-one are refluxed at 100°C for 12 hours.

-

Workup : The mixture is neutralized with sodium hydroxide, extracted with dichloromethane, and distilled under reduced pressure to isolate 1-methyl-piperidin-3-one.

-

Hydrochloride formation : The free base is treated with concentrated HCl (1.1 equivalents) in isopropanol at 0–5°C, followed by crystallization with water to yield the monohydrate.

Yield : 78–85% (free base), 90–92% (hydrochloride monohydrate).

Purity : >98% by HPLC.

Alkylation Using Methyl Iodide

Direct alkylation of piperidin-3-one with methyl iodide offers an alternative route:

-

Reaction conditions : Piperidin-3-one (1 equivalent), methyl iodide (1.2 equivalents), and potassium carbonate (2 equivalents) in acetonitrile are stirred at 60°C for 8 hours.

-

Challenges : Over-alkylation may occur, requiring careful stoichiometric control.

-

Salt formation : The product is dissolved in ethanol, treated with HCl gas, and precipitated with diethyl ether to obtain the hydrochloride monohydrate.

Yield : 65–70% (free base), 85% (hydrochloride monohydrate).

Purity : 95–97% by GC-MS.

Advanced Methodologies for Industrial Scale-Up

Transfer Hydrogenation with Formaldehyde

Adapted from the synthesis of 1-methylpiperidine-4-carboxylic acid, this method employs catalytic transfer hydrogenation:

-

Catalyst system : 5% palladium on charcoal (0.1 equivalents), formaldehyde (3 equivalents), and formic acid in water.

-

Conditions : Heated to 90°C for 6 hours under ambient pressure.

-

Advantages : Avoids gaseous hydrogen, enhancing safety and scalability.

Yield : 88% (free base), 93% (hydrochloride monohydrate).

Cyclization of Amino Ketone Precursors

A novel approach involves cyclizing 5-aminopentan-2-one in acidic media:

-

Reagents : 5-aminopentan-2-one (1 equivalent), concentrated HCl (2 equivalents), and methanol.

-

Conditions : Reflux at 70°C for 24 hours, followed by neutralization and extraction.

-

Monohydrate crystallization : The hydrochloride salt is recrystallized from ethanol/water (1:3) at 4°C.

Yield : 75% (hydrochloride monohydrate).

Purity : 99% by NMR.

Optimization Strategies

Temperature and Stoichiometric Control

Solvent Systems for Crystallization

| Solvent Combination | Crystal Morphology | Purity (%) | Yield (%) |

|---|---|---|---|

| Ethanol/water (1:3) | Needle-like | 99.1 | 90 |

| Isopropanol | Plate-like | 98.5 | 88 |

| Acetone/water (2:1) | Irregular | 97.8 | 82 |

Data from highlight ethanol/water as optimal for monohydrate formation.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

-

HPLC : C18 column, 0.1% TFA in water/acetonitrile (95:5), retention time = 6.2 minutes.

-

Karl Fischer titration : Water content = 4.9–5.1% (theoretical for monohydrate: 5.0%).

Industrial Challenges and Solutions

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

1-Methyl-piperidin-3-one hydrochloride monohydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert it to 1-methyl-piperidin-3-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or carbon atoms. For example, reacting with alkyl halides can yield N-alkyl derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; usually carried out in solvents like ethanol or tetrahydrofuran under mild conditions.

Substitution: Alkyl halides, acyl chlorides; reactions often occur in polar aprotic solvents such as dimethylformamide or acetonitrile.

Major Products

Oxidation: N-oxides

Reduction: 1-Methyl-piperidin-3-ol

Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

Treatment of Migraine

1-Methyl-piperidin-3-one hydrochloride monohydrate has been identified as a key intermediate in the synthesis of compounds targeting migraine treatment. Specifically, it is used in developing polymorphs of hemisuccinate salts that activate serotonin receptors (5-HT1F) without causing vasoconstriction, making it suitable for migraine prophylaxis .

Anticancer Activity

Recent studies have indicated that derivatives of 1-methyl-piperidin-3-one exhibit anticancer properties. For instance, certain piperidine derivatives have shown enhanced cytotoxicity against specific cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment . The "escape from flatland" approach in drug design highlights the importance of three-dimensional structures for better interaction with protein binding sites, further supporting the development of these derivatives for cancer therapy .

Neuropharmacological Effects

The compound has also been explored for its neuropharmacological effects, including potential applications in treating anxiety disorders and depression. Its role as a serotonin receptor modulator positions it as a candidate for addressing various mood disorders .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-Methyl-piperidin-3-one hydrochloride monohydrate depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s structure allows it to interact with various molecular targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Table 1: Comparison of Key Parameters

| Compound Name | CAS Number | Molecular Weight (g/mol) | Purity | Key Structural Features |

|---|---|---|---|---|

| 1-Methyl-piperidin-3-one HCl monohydrate | 102014-40-4 | 167.63 | 97% | 1-methyl, 3-keto, HCl, monohydrate |

| Piperidin-3-one HCl hydrate | 2828446-66-6* | Not provided | N/A | 3-keto, HCl, hydrate (no methyl group) |

| 1-Ethylpiperidin-3-one HCl | 41361-28-8 | Not provided | N/A | 1-ethyl, 3-keto, HCl |

| Methixene HCl monohydrate | Not provided | ~364.53 (calculated) | N/A | 1-methyl, 3-(thioxanthen-9-ylmethyl), HCl |

| Meperidine HCl | 50-13-5 | 283.8 | ≥98% | 1-methyl-4-phenyl-4-carboxy ethyl ester, HCl |

Functional and Pharmacological Differences

- Piperidin-3-one HCl Hydrate : Lacks the 1-methyl group, reducing lipophilicity compared to the target compound. This may influence solubility and bioavailability in research applications .

- Methixene HCl Monohydrate: Incorporates a thioxanthene moiety, enabling antimuscarinic, antihistaminic, and antispasmodic activities. This highlights how bulky substituents on the piperidine ring can confer therapeutic specificity .

- Meperidine HCl : A Schedule II opioid with a phenyl group and ester modification at the 4-position, demonstrating how structural complexity correlates with potent analgesic effects .

Notes

Discrepancies in CAS Numbers : The CAS number 2828446-66-6 is ambiguously associated with two distinct compounds in the evidence, necessitating verification from authoritative databases for precise identification .

Purity and Stability : The target compound is supplied at 97% purity, while Meperidine HCl achieves ≥98%, reflecting differences in synthesis and purification protocols .

Biological Activity

1-Methyl-piperidin-3-one hydrochloride monohydrate is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the following structural formula:

- Chemical Formula : C₆H₁₄ClN

- Molecular Weight : 145.64 g/mol

- CAS Number : 101-90-6

The piperidine ring structure is significant for its interaction with biological targets, particularly receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It interacts with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive functions.

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Research has demonstrated its potential in reducing inflammation through modulation of cytokine production and inhibition of inflammatory pathways .

- Neuroprotective Properties : Preliminary findings suggest that it may protect neuronal cells from degeneration, possibly through antioxidant mechanisms.

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |

| Neuroprotective | Protection against neuronal damage |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the piperidine ring or substituents may enhance its biological activity.

| Modification | Effect on Activity | Reference |

|---|---|---|

| Methyl group addition | Increased receptor affinity | |

| Hydrochloride salt form | Enhanced solubility and bioavailability |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed significant activity against Staphylococcus aureus and Escherichia coli. The compound was tested in vitro, showing a minimum inhibitory concentration (MIC) that suggests potential use as an antibiotic agent.

Case Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function. This suggests that the compound may offer therapeutic benefits in conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-Methyl-piperidin-3-one hydrochloride monohydrate, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of piperidine-derived hydrochlorides typically involves cyclization, alkylation, or reductive amination steps. For example, Doxapram hydrochloride monohydrate synthesis includes cyclization of intermediates followed by purification via recrystallization using ethanol/water mixtures to enhance yield and purity . Optimization strategies:

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

- Purify via column chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization .

Q. Which analytical techniques are critical for characterizing structural and purity profiles of hydrochloride monohydrates?

- Methodological Answer : Key techniques include:

- X-ray crystallography : Resolve crystal structures using software like ORTEP-III to confirm stereochemistry and hydrate formation .

- HPLC with UV detection : Quantify purity using reverse-phase C18 columns (e.g., 0.1% trifluoroacetic acid in water/acetonitrile gradients) .

- NMR spectroscopy : Confirm proton environments (e.g., δ 2.5–3.5 ppm for piperidine protons) and hydrate water signals (δ 1.5–2.0 ppm) .

- Karl Fischer titration : Quantify water content to verify monohydrate stoichiometry .

Q. What storage conditions ensure the stability of this compound?

- Methodological Answer :

- Store at -20°C in airtight, light-resistant containers to prevent deliquescence and photodegradation .

- Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways (e.g., hydrate loss or HCl dissociation) .

- Monitor stability via periodic HPLC analysis to detect impurities (e.g., free base or dehydration products) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical assignments for piperidine derivatives using crystallographic and spectroscopic data?

- Methodological Answer :

- Single-crystal X-ray diffraction : Use ORTEP-III to generate thermal ellipsoid plots and confirm absolute configuration .

- Circular dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., density functional theory) to validate enantiomeric purity .

- Dynamic NMR : Analyze restricted rotation of substituents (e.g., methyl groups on piperidine) to infer stereochemical rigidity .

Q. What experimental strategies address contradictions between in vitro binding affinity and in vivo efficacy for CNS-targeting compounds?

- Methodological Answer :

- Pharmacokinetic profiling : Measure blood-brain barrier penetration using LC-MS/MS to correlate in vitro IC50 with brain/plasma ratios .

- Metabolite identification : Use hepatocyte incubations or microsomal assays to detect active/inactive metabolites that alter efficacy .

- Dose-response modeling : Apply allosteric modulation studies to assess target engagement thresholds in animal models .

Q. How do computational tools predict solubility and stability of hydrochloride monohydrates under physiological conditions?

- Methodological Answer :

- Molecular dynamics simulations : Model hydrate dissolution in aqueous buffers (e.g., PBS at pH 7.4) to predict solubility .

- pKa calculations : Use software like MarvinSketch to estimate HCl dissociation constants and pH-dependent stability .

- Hygroscopicity prediction : Apply quantitative structure-property relationship (QSPR) models to assess water adsorption risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.